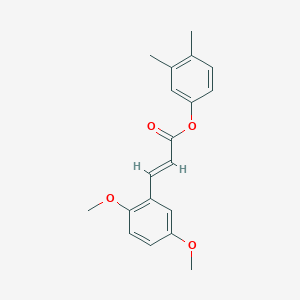

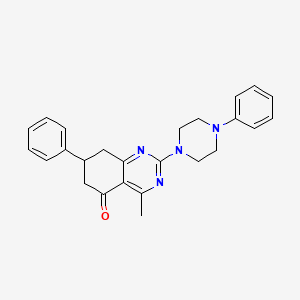

![molecular formula C18H15N3O2 B5542919 3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidinyl derivatives often involves condensation reactions, nucleophilic substitutions, and the utilization of specific reagents to introduce the desired functional groups. For instance, derivatives similar to the compound of interest have been synthesized through multi-step processes that include initial condensation of precursor molecules followed by subsequent modifications to introduce specific substituents, such as methyl and phenyl groups, onto the pyrimidine ring or through the oxy linkage (ElMarrouni & Heras, 2015).

Molecular Structure Analysis

The molecular structure of pyrimidinyl derivatives can be elucidated using techniques like X-ray diffraction and density functional theory (DFT) calculations. These methods help in determining bond lengths, bond angles, and the overall conformation of the molecule. For closely related compounds, studies have shown detailed molecular geometries, highlighting the planarity or non-planarity of the structure, as well as the orientation of substituent groups relative to the pyrimidine core (Karabulut et al., 2014).

Chemical Reactions and Properties

Pyrimidinyl derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity can be influenced by the electronic nature of the substituents, which can activate or deactivate the pyrimidine ring toward further chemical transformations. The synthesis of complex structures often leverages the inherent reactivity of these compounds to introduce additional functional groups or to form fused ring systems (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of pyrimidinyl derivatives can be significantly affected by the nature of the substituents. For example, the introduction of phenyl groups can increase hydrophobicity, potentially decreasing solubility in water but increasing solubility in organic solvents. Such properties are crucial for determining the compound's suitability for various applications, including its behavior in biological systems (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are essential for understanding the compound's behavior in chemical and biological contexts. Pyrimidinyl derivatives' chemical behavior can be influenced by the electronic effects of substituents, which can affect the electron density on the pyrimidine ring, thereby influencing its reactivity patterns (Gaber, Muathen, & Taib, 2011).

科学的研究の応用

Polymer Science

- The synthesis and characterization of novel aromatic polyimides using derivatives of "3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide" revealed polymers with high solubility in organic solvents and significant thermal stability. These materials have potential applications in high-performance plastics and coatings due to their favorable physical properties, including specific heat capacities and degradation temperatures (Butt et al., 2005).

Anticancer Research

- A specific derivative identified through structure-activity relationship analysis showed potent anticancer properties by inhibiting kinesin spindle protein (KSP), leading to mitosis arrest and cell death. This compound demonstrated significant in vivo efficacy and pharmacokinetic profiles, marking it as a promising candidate for cancer treatment (Theoclitou et al., 2011).

Antimicrobial and Antifungal Agents

- Research into 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring resulted in compounds with strong antibacterial and antifungal activities. These findings suggest the potential of these derivatives, related to "3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide", in developing new treatments for bacterial and fungal infections (Desai et al., 2013).

Antiproliferative Activity

- The synthesis and characterization of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide highlighted its marked inhibition against various human cancer cell lines. The compound exhibited promising anticancer activity, supported by density functional theory (DFT) calculations, Hirshfeld surface analysis, and molecular docking studies (Huang et al., 2020).

Organic Synthesis and Drug Development

- The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as an efficient ionic liquid medium for synthesizing novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives showcases the versatility of "3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide" in facilitating organic reactions under environmentally friendly conditions (Satyanarayana et al., 2021).

特性

IUPAC Name |

3-(4-methylpyrimidin-2-yl)oxy-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-13-10-11-19-18(20-13)23-16-9-5-6-14(12-16)17(22)21-15-7-3-2-4-8-15/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIQQPKXEHBEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

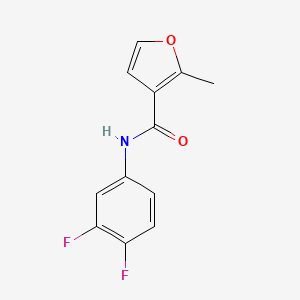

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

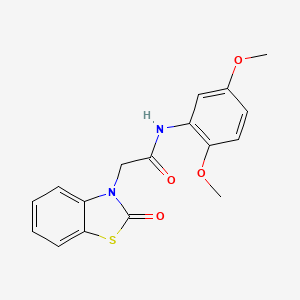

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

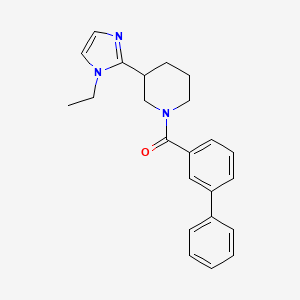

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

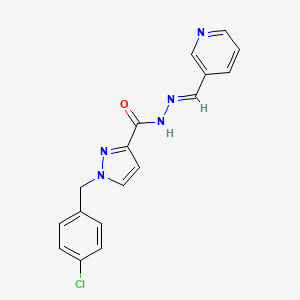

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)